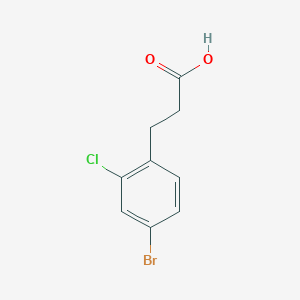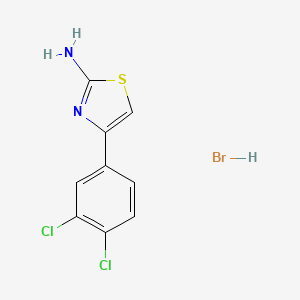![molecular formula C20H30N2O3 B2367303 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide CAS No. 921864-61-1](/img/structure/B2367303.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetic and Pharmacodynamic Studies
Research on compounds structurally related to "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide" often focuses on understanding their pharmacokinetic and pharmacodynamic properties. These studies aim to elucidate how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its mechanisms of action and therapeutic effects. For instance, the pharmacokinetic profile of propyl paraben in humans was evaluated to understand its absorption, metabolism, and excretion following oral administration (Shin et al., 2019).
Safety and Tolerability Assessment
Before clinical use, it's crucial to assess the safety and tolerability of compounds. This includes identifying potential toxicities, adverse effects, and interactions with other substances. Studies on related compounds have been conducted to determine their safety profiles in both preclinical and clinical settings. For example, the safety, tolerability, and pharmacokinetic profile of BIA 2-093, a novel putative antiepileptic agent, was evaluated in healthy volunteers (Almeida & Soares-da-Silva, 2003).
Mechanisms of Action
Understanding the mechanisms through which compounds exert their therapeutic effects is fundamental for their application in treating diseases. This can involve studying their interaction with biological targets, such as enzymes or receptors, and their role in physiological or pathological processes. For instance, the effect of dilazep on circulating platelet aggregation in diabetics was investigated to understand its potential therapeutic mechanism (Carleo et al., 1983).
Therapeutic Applications
Compounds are often studied for their potential therapeutic applications in various medical conditions. This includes evaluating their efficacy in treating specific diseases, optimal dosing strategies, and comparing their effectiveness with existing treatments. For example, the phase II trial of temozolomide in patients with progressive low-grade glioma assessed the drug's activity in treating brain tumors (Quinn et al., 2003).
Environmental and Exposure Studies
Some studies focus on the environmental presence of chemical compounds and their potential exposure to humans. This can include assessing levels in various environments, potential sources of exposure, and implications for human health. For instance, the occurrence of parabens and their metabolites in human urine from several Asian countries, Greece, and the United States was examined to understand human exposure levels (Honda et al., 2018).
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-7-10-22-15-11-14(21-17(23)12-19(2,3)4)8-9-16(15)25-13-20(5,6)18(22)24/h8-9,11H,7,10,12-13H2,1-6H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBGAVDBEKEBKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)
![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)


![[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2367231.png)

![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)
![Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B2367236.png)
![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2367238.png)
![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)


